molecular formula C17H21N5O5 B2448142 N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-23-5

N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2448142
CAS No.: 946311-23-5
M. Wt: 375.385
InChI Key: LOKZESRPXYFBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O5 and its molecular weight is 375.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5/c1-26-13-4-2-12(3-5-13)21-7-8-22-16(25)14(19-20-17(21)22)15(24)18-6-10-27-11-9-23/h2-5,23H,6-11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKZESRPXYFBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(2-hydroxyethoxy)ethyl]-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide. Its molecular formula is C17H21N5O4C_{17}H_{21}N_{5}O_{4} with a molecular weight of approximately 359.386 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

The exact mechanisms of action for this compound are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives act as enzyme inhibitors. This compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound could influence various signaling pathways related to cell survival and apoptosis. This modulation may lead to reduced inflammation or inhibited cancer cell growth.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of structurally similar imidazole compounds against bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations ranging from 10 to 100 µg/mL . While direct data on the target compound is lacking, these findings suggest potential antimicrobial properties.

Study 2: Anti-inflammatory Activity

Research focusing on the anti-inflammatory effects of phenyl-substituted imidazole derivatives revealed a decrease in nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The tested compounds showed a significant reduction in pro-inflammatory cytokines . This suggests that this compound may similarly modulate inflammatory responses.

Study 3: Anticancer Activity

In vitro studies have indicated that related triazine compounds exhibit cytotoxic effects against various cancer cell lines. A notable study showed that these compounds could induce apoptosis via caspase activation pathways . Further research is necessary to confirm if this specific compound shares similar anticancer properties.

Preparation Methods

Cyclization of Hydantoin Derivatives

A regioselective method involves successive N-alkylation of hydantoins. For example, 3-(4-methoxyphenyl)hydantoin undergoes N3-alkylation with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 12 hours, followed by N1-alkylation with 2-chloroethylamine hydrochloride under basic conditions (K₂CO₃, acetonitrile, reflux). Thionation with Lawesson’s reagent in toluene at 110°C yields the thiohydantoin intermediate, which cyclizes in the presence of triethylamine to form the dihydroimidazo[5,1-c]triazine-3,6-dione skeleton.

Key Reaction Conditions:

Step Reagents/Conditions Yield (%) Reference
N3-Alkylation 1,2-Dibromoethane, DMF, 80°C, 12 hrs 78
N1-Alkylation 2-Chloroethylamine, K₂CO₃, CH₃CN, reflux 65
Thionation Lawesson’s reagent, toluene, 110°C 82
Cyclization Triethylamine, CH₂Cl₂, rt, 6 hrs 90

Condensation with Acetylenedicarboxylates

Alternative routes employ imidazo[4,5-e]-1,2,4-triazine-3-thiones condensed with diethyl acetylenedicarboxylate (DEAD) in methanol under basic conditions (KOH, 25°C, 24 hrs). This cascade reaction forms the thiazino[2,3-c]triazine intermediate, which rearranges to the imidazo[2,1-c]triazine core upon heating.

Introduction of the 4-Methoxyphenyl Group

Suzuki–Miyaura Coupling

The 8-position of the triazine core is functionalized via palladium-catalyzed cross-coupling . A boronic ester derivative of 4-methoxyphenyl reacts with 8-bromoimidazo[2,1-c]triazine-3-carboxylate in the presence of Pd(PPh₃)₄, K₂CO₃, and dioxane/water (4:1) at 90°C.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: Dioxane/H₂O (4:1)
  • Temperature: 90°C, 12 hrs
  • Yield: 85%

Direct Alkylation

Alternatively, 4-methoxybenzyl chloride reacts with the triazine core under phase-transfer conditions (tetrabutylammonium bromide, NaOH, CH₂Cl₂). This method avoids transition metals but requires rigorous exclusion of moisture.

Functionalization with the N-(2-(2-Hydroxyethoxy)ethyl)carboxamide Side Chain

Carboxamide Formation

The carboxylic acid intermediate (8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c]triazine-3-carboxylic acid ) is activated with thionyl chloride to form the acyl chloride, which reacts with 2-(2-hydroxyethoxy)ethylamine in tetrahydrofuran (THF) at 0°C.

Procedure:

  • Dissolve carboxylic acid (1 equiv) in SOCl₂ (5 equiv), reflux 2 hrs.
  • Remove excess SOCl₂ under vacuum.
  • Add THF and 2-(2-hydroxyethoxy)ethylamine (1.2 equiv) at 0°C.
  • Stir 4 hrs, warm to rt, and concentrate.
  • Purify via recrystallization (EtOH/H₂O).
    Yield: 76%

Reductive Amination

For substrates lacking direct carboxyl groups, reductive amination using NaBH₃CN and 2-(2-hydroxyethoxy)ethylamine in methanol/acetic acid (4:1) at 25°C provides moderate yields (62%).

Crystallization and Polymorph Control

Solvent-Antisolvent Crystallization

The final compound is crystallized from ethanol/water (7:3) at 4°C to obtain Form-S, characterized by X-ray diffraction (XRD) peaks at 2θ = 12.8°, 15.4°, and 17.2°. Alternative polymorphs (Form-N) are isolated using acetonitrile/toluene (1:1) with distinct thermal properties (melting range: 135–140°C).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Hydantoin Cyclization High regioselectivity, no transition metals Multi-step, costly reagents 65–90
Acetylenedicarboxylate One-pot cascade reaction Requires strict pH control 70–85
Suzuki Coupling Efficient C–C bond formation Pd contamination risks 80–85
Reductive Amination Broad substrate compatibility Moderate yields 60–65

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the construction of the imidazo-triazine core. Key steps include:

  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C improve reaction efficiency .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity. Crystallization using ethyl acetate/hexane mixtures may further enhance purity .

Q. How can the compound’s structure be confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl carbons at δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ at m/z 457.18) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) .

Q. What are the compound’s stability and solubility profiles under experimental conditions?

  • Methodological Answer :

  • Stability : Conduct accelerated degradation studies (pH 3–9, 40°C for 48 hours). The compound is stable in neutral buffers but degrades under acidic conditions due to hydrolysis of the triazine ring .
  • Solubility : Use shake-flask method in DMSO (high solubility) or PBS (low solubility, <0.1 mg/mL). Co-solvents (e.g., 10% PEG-400) enhance aqueous solubility for in vitro assays .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxyphenyl or hydroxyethoxy groups) influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing methoxy with halogen or alkyl groups). Test in enzyme inhibition assays (e.g., kinase panels) to identify critical moieties .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like PI3K or EGFR. Compare with experimental IC50_{50} values .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure inhibition of kinases or proteases.
  • Cellular Uptake : Radiolabel the compound with 3H^3H and quantify intracellular accumulation in cancer cell lines (e.g., MCF-7) .
  • Apoptosis Assays : Perform flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects .

Q. How can analytical methods be optimized for quantifying the compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 457→214 (quantifier) and 457→183 (qualifier) .
  • Validation Parameters : Include linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80% in plasma) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects .
  • Orthogonal Assays : Validate findings using multiple methods (e.g., Western blot for target protein expression alongside cell viability assays) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., pyrazolo-triazine derivatives) to identify trends .

Advanced Experimental Design

Q. What strategies mitigate the compound’s potential toxicity in preclinical studies?

  • Methodological Answer :

  • In Silico Toxicity Prediction : Use tools like ProTox-II to flag hepatotoxicity or mutagenicity risks .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS for reactive metabolites (e.g., epoxide intermediates) .

Q. How to scale up synthesis from lab to pilot scale without compromising purity?

  • Methodological Answer :

  • Continuous Flow Chemistry : Optimize reaction parameters (residence time, temperature) in a microreactor to reduce byproduct formation .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.